molecular formula C22H17BrFN5OS B12154289 N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154289
M. Wt: 498.4 g/mol
InChI Key: IHEZONZYMHLSBB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, halogens, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and appropriate nitriles.

    Introduction of the sulfanyl group: This step may involve the reaction of the triazole intermediate with a thiol compound.

    Attachment of the acetamide group: This can be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the aromatic rings or the triazole ring, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced aromatic or triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Potential use in the development of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the triazole ring and halogen atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other triazole-containing compounds such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H17BrFN5OS

Molecular Weight

498.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrFN5OS/c1-14-2-5-17(6-3-14)29-21(15-8-10-25-11-9-15)27-28-22(29)31-13-20(30)26-19-7-4-16(23)12-18(19)24/h2-12H,13H2,1H3,(H,26,30)

InChI Key

IHEZONZYMHLSBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=NC=C4

Origin of Product

United States

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